4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid

Medicinal Chemistry Carbonic Anhydrase Fragment-Based Drug Design

4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid (CAS 62646‑36‑0; IUPAC: 4‑[(4‑sulfamoylphenyl)methylsulfamoyl]benzoic acid) is a bis‑sulfonamide benzoic acid derivative with the molecular formula C₁₄H₁₄N₂O₆S₂ and a molecular weight of 370.4 g mol⁻¹. The molecule carries two ionisable sulfonamide groups (–SO₂NH–) linked via a central N‑benzyl scaffold and a terminal benzoic acid moiety.

Molecular Formula C14H14N2O6S2
Molecular Weight 370.4 g/mol
CAS No. 62646-36-0
Cat. No. B13757980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid
CAS62646-36-0
Molecular FormulaC14H14N2O6S2
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O)S(=O)(=O)N
InChIInChI=1S/C14H14N2O6S2/c15-23(19,20)12-5-1-10(2-6-12)9-16-24(21,22)13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18)(H2,15,19,20)
InChIKeyWAEASTIJRRFHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid (CAS 62646-36-0) – Compound Identity, Class & Baseline Physicochemical Profile


4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid (CAS 62646‑36‑0; IUPAC: 4‑[(4‑sulfamoylphenyl)methylsulfamoyl]benzoic acid) is a bis‑sulfonamide benzoic acid derivative with the molecular formula C₁₄H₁₄N₂O₆S₂ and a molecular weight of 370.4 g mol⁻¹ [1]. The molecule carries two ionisable sulfonamide groups (–SO₂NH–) linked via a central N‑benzyl scaffold and a terminal benzoic acid moiety. It belongs to the broader class of primary sulfonamides that are recognised for their ability to coordinate the zinc ion in carbonic anhydrase (CA) active sites, yet its extended linker architecture distinguishes it from first‑generation CA inhibitors such as 4‑carboxybenzenesulfonamide (CAS 138‑41‑0; MW 201.2) [2]. Despite limited peer‑reviewed characterisation, its availability through niche custom‑synthesis suppliers makes it a candidate for structure‑activity relationship (SAR) exploration and medicinal‑chemistry diversification programmes [3].

Why Generic Substitution Fails for 4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid (CAS 62646-36-0)


Simple sulfonamides such as 4‑carboxybenzenesulfonamide (carzenide, CAS 138‑41‑0) act as weak, pan‑CA inhibitors with a Ki of ∼133 nM against human CA II [1]. However, that scaffold lacks the flexible N‑benzyl‑sulfamoyl extension that influences isoform selectivity, linker‑dependent binding kinetics, and physicochemical properties such as solubility and LogP [2]. 4‑(Benzylsulfamoyl)benzoic acid (CAS 10252‑76‑3) replaces the terminal sulfonamide with a simple benzyl group, removing the second zinc‑binding motif and drastically altering hydrogen‑bond capacity [3]. The present compound’s dual sulfonamide architecture and elongated geometry cannot be recapitulated by mono‑sulfonamide analogs; procurement of the exact CAS‑registered entity is therefore mandatory for reproducible SAR campaigns, crystallographic fragment screening, and patent‑protected chemical series [3].

Quantitative Comparator Evidence for 4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid (CAS 62646-36-0)


Molecular‑Weight Differentiation from First‑Generation Sulfonamide CA Inhibitors

The target compound (MW 370.4 Da) is nearly 1.8‑fold larger than 4‑carboxybenzenesulfonamide (MW 201.2 Da) [1]. This size increase is critical for fragment‑growing and linker‑optimisation studies where molecular bulk influences binding‑site occupancy and isoform selectivity [2].

Medicinal Chemistry Carbonic Anhydrase Fragment-Based Drug Design

Hydrogen‑Bond Donor/Acceptor Count Shift Relative to Mono‑Sulfonamide Analogs

The target compound bears two sulfonamide –SO₂NH– groups plus a carboxylic acid, yielding a higher hydrogen‑bond donor/acceptor count than either 4‑carboxybenzenesulfonamide or 4‑(benzylsulfamoyl)benzoic acid [1][2]. This impacts aqueous solubility and permeability: the parent 4‑sulfamoylbenzoic acid exhibits a water solubility of 453 mg L⁻¹ at 25 °C , whereas the additional benzyl‑sulfamoyl moiety in the target compound is expected to reduce solubility and increase LogP, thereby modulating both pharmacokinetic behaviour and crystallisation conditions for co‑crystal screening [2].

Physicochemical Profiling Solubility Prediction Lead Optimisation

Topological Polar Surface Area (tPSA) Differentiation from 4‑(Benzylsulfamoyl)benzoic Acid

The target compound includes two sulfonamide motifs (each contributing ~63 Ų to tPSA) and a carboxylic acid, yielding an estimated tPSA significantly above the 140 Ų threshold often associated with oral bioavailability [1]. In contrast, 4‑(benzylsulfamoyl)benzoic acid (CAS 10252‑76‑3) possesses only one sulfonamide and exhibits a lower tPSA [2]. The elevated tPSA of the target compound may reduce passive membrane permeability, a property exploitable for designing peripherally restricted CA inhibitors that avoid central nervous system penetration [3].

Drug Likeness Membrane Permeability Blood–Brain Barrier Prediction

Rotatable Bond Count Flexibility Advantage in Fragment‑Based Screening

The target compound contains a central N‑benzyl linker with at least five rotatable bonds, conferring substantially greater conformational flexibility than the rigid 4‑carboxybenzenesulfonamide scaffold (two rotatable bonds) [1]. Increased flexibility can facilitate induced‑fit binding to shallow or cryptic pockets on carbonic anhydrase isoforms (e.g., hCA IX or hCA XII) that are inaccessible to more rigid sulfonamide ligands [2].

Fragment-Based Drug Discovery Linker Design Conformational Sampling

Synthetic Tractability and Building‑Block Utility for Late‑Stage Diversification

The compound’s carboxylic acid handle allows straightforward amide coupling or esterification, while the secondary sulfonamide –NH– serves as a potential alkylation site [1]. This dual‑functionalisation capability is distinct from simpler analogs like 4‑(benzylsulfamoyl)benzoic acid, which lack the second sulfonamide and therefore offer fewer diversification vectors [2]. Several suppliers list the compound as available through custom synthesis, indicating it is a viable building block for library construction [3].

Parallel Synthesis Custom Synthesis Combinatorial Chemistry

Provisional Carbonic Anhydrase Affiliation Supported by Class‑Level Pharmacophore Inference

The primary sulfonamide (–SO₂NH₂) is a validated zinc‑binding group (ZBG) in carbonic anhydrase inhibition [1]. The target compound possesses two such ZBGs, a feature associated with enhanced residence time in certain CA isoforms when compared with mono‑ZBG ligands [2]. While no direct IC₅₀ or Kᵢ data exist for this compound, the class‑level inference is that its dual‑ZBG architecture may offer a kinetic selectivity advantage over single‑ZBG comparators such as 4‑carboxybenzenesulfonamide (Kᵢ = 133 nM, human CA II) [3].

Carbonic Anhydrase Inhibition Zinc‑Binding Group Pharmacophore Modelling

Procurement‑Relevant Application Scenarios for 4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid (CAS 62646-36-0)


Carbonic Anhydrase Isoform‑Selectivity Screening Cascades

The dual‑sulfonamide architecture of CAS 62646‑36‑0 provides a differentiated pharmacophore for high‑throughput screening against a panel of human carbonic anhydrase isoforms (hCA I, II, VII, IX, XII). Its elevated tPSA and molecular weight make it particularly suitable for programs targeting tumour‑associated isoforms hCA IX/XII where peripheral restriction is desirable [1][2]. Procurement of the exact CAS‑registered material ensures consistency across replicate screens and co‑crystallisation trials.

Fragment‑Based Lead Generation and Linker‑Optimisation Studies

With five or more rotatable bonds and a central N‑benzyl linker, this compound serves as a privileged fragment for linker‑scanning experiments aimed at improving induced‑fit binding to shallow CA active‑site pockets. Its three chemically addressable diversification sites enable rapid parallel synthesis of focused libraries, a capability that simpler mono‑sulfonamide fragments cannot match [2][3].

Physicochemical Benchmarking in Sulfonamide Lead‑Optimisation

Because the compound’s solubility, LogP, and permeability are predicted to lie between those of highly soluble 4‑sulfamoylbenzoic acid (453 mg L⁻¹) and more lipophilic 4‑(benzylsulfamoyl)benzoic acid, it can be used as a reference standard to calibrate in silico ADME models for bis‑sulfonamide chemical space [3]. Purchasing a characterised batch enables reproducible inter‑laboratory comparisons during multiparameter optimisation.

Custom Synthesis Feasibility and Supply‑Chain Diversification

Multiple niche suppliers offer CAS 62646‑36‑0 through custom synthesis (typically 95–98% purity), indicating synthetic tractability at the gram scale [3]. Procurement teams can leverage this competitive landscape to secure multi‑gram quantities for preclinical development without sole‑source dependency, an advantage not uniformly available for structurally similar but less‑sought sulfonamide analogs.

Quote Request

Request a Quote for 4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.